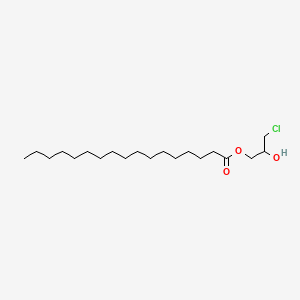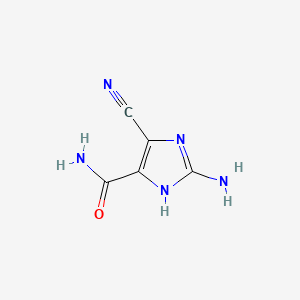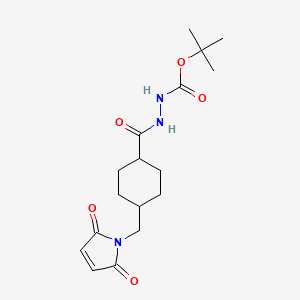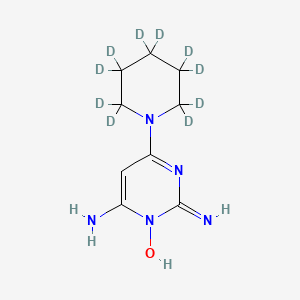![molecular formula C14H27NO4 B562051 N-(t-Boc)-N-éthyl-3-(2-méthyl-[1,3]dioxolan-2-yl)propylamine CAS No. 887353-49-3](/img/structure/B562051.png)
N-(t-Boc)-N-éthyl-3-(2-méthyl-[1,3]dioxolan-2-yl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine is a compound that features a tert-butoxycarbonyl (t-Boc) protecting group, an ethyl group, and a 1,3-dioxolane ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
Applications De Recherche Scientifique
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Utilized in the preparation of biologically active compounds, such as enzyme inhibitors.
Medicine: Employed in the synthesis of pharmaceutical compounds, particularly those requiring protection of amine groups during synthesis.
Industry: Used in the production of fine chemicals and specialty materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the dioxolane ring: This step involves the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Alkylation: The protected amine is then alkylated with an appropriate alkyl halide under basic conditions to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine can undergo several types of reactions:
Deprotection: The t-Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The ethyl group can be substituted with other alkyl groups using appropriate alkyl halides and bases.
Oxidation and Reduction: The dioxolane ring can be opened under oxidative or reductive conditions, depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Alkyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotection: Produces the free amine.
Substitution: Produces various alkylated derivatives.
Oxidation/Reduction: Produces open-chain derivatives of the dioxolane ring.
Mécanisme D'action
The mechanism of action of N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine largely depends on its role as a protecting group or intermediate in chemical reactions. The t-Boc group protects the amine from unwanted reactions, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(t-Boc)-N-methyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine: Similar structure but with a methyl group instead of an ethyl group.
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)butylamine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine is unique due to its specific combination of protecting group, alkyl chain, and dioxolane ring, which provides a balance of stability and reactivity useful in various synthetic applications.
Propriétés
IUPAC Name |
tert-butyl N-ethyl-N-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-6-15(12(16)19-13(2,3)4)9-7-8-14(5)17-10-11-18-14/h6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLJCSPXSOXAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1(OCCO1)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652488 |
Source


|
| Record name | tert-Butyl ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-49-3 |
Source


|
| Record name | tert-Butyl ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B561968.png)


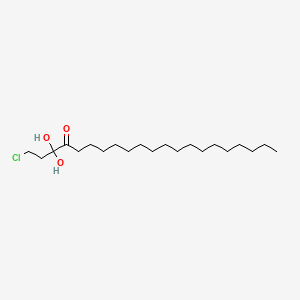
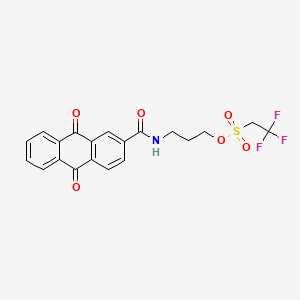

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
